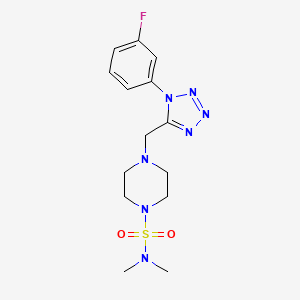

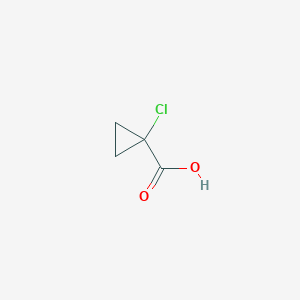

![molecular formula C18H25F3N2O2 B2559667 tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate CAS No. 1219623-99-0](/img/structure/B2559667.png)

tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate

説明

科学的研究の応用

Synthetic Applications and Environmental Impact

Synthetic Phenolic Antioxidants and Environmental Concerns

Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are widely used in industrial and commercial products to prevent oxidative reactions and extend product shelf life. However, studies have raised concerns about the environmental occurrence, human exposure, and potential toxicity of SPAs. SPAs like BHT and DBP have been detected in various environmental matrices and human samples, suggesting the need for future research on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Applications in N-heterocycles Synthesis

The use of tert-butanesulfinamide, a compound related to tert-butyl groups, in the stereoselective synthesis of amines and N-heterocycles highlights the significance of tert-butyl-related compounds in medicinal chemistry and drug synthesis. This methodology facilitates access to structurally diverse piperidines and other N-heterocycles, underscoring the role of tert-butyl derivatives in developing therapeutically relevant compounds (Philip et al., 2020).

Glycerol Etherification Mechanisms

Research on glycerol etherification processes, which involve tert-butyl alcohol (TBA) derivatives, provides insights into the synthesis of various ether compounds with potential industrial applications. Understanding the reaction mechanisms and conditions that favor the formation of mono, di, and tri-tert-butyl glycerol ethers can inform the development of more efficient and environmentally friendly synthetic routes (Palanychamy et al., 2022).

Safety and Hazards

作用機序

Target of Action

The primary target of Tert-Butyl 1-[3-(Trifluoromethyl)Benzyl]Piperidin-4-ylCarbamate is the bacterial cytoplasmic membrane . This membrane plays a crucial role in maintaining the integrity and functionality of bacterial cells.

Mode of Action

Tert-Butyl 1-[3-(Trifluoromethyl)Benzyl]Piperidin-4-ylCarbamate interacts with the bacterial cytoplasmic membrane, causing its depolarization . This interaction suggests a dissipation of the bacterial membrane potential, which is a key mechanism of its antibacterial action .

Result of Action

The action of Tert-Butyl 1-[3-(Trifluoromethyl)Benzyl]Piperidin-4-ylCarbamate results in strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . It has shown effectiveness against fatal drug-resistant strains such as Staphylococcus aureus (methicillin-resistant, MRSA; vancomycin-intermediate, VISA) and Enterococcus faecium (vancomycin-resistant, VREfm) at low concentrations comparable to last resort antibiotics .

特性

IUPAC Name |

tert-butyl N-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)22-15-7-9-23(10-8-15)12-13-5-4-6-14(11-13)18(19,20)21/h4-6,11,15H,7-10,12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTADSCWSMXYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2559591.png)

![3-({1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2559592.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2559596.png)

![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate](/img/structure/B2559600.png)

![Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate](/img/structure/B2559604.png)

![N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2559605.png)

![5-((4-Benzylpiperazin-1-yl)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559607.png)